1-Phenyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

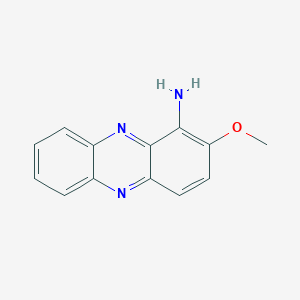

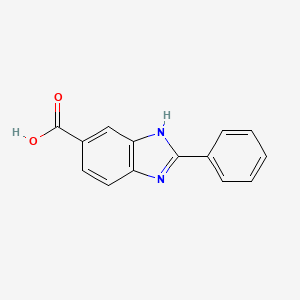

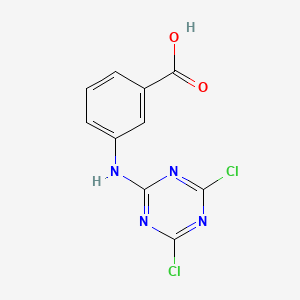

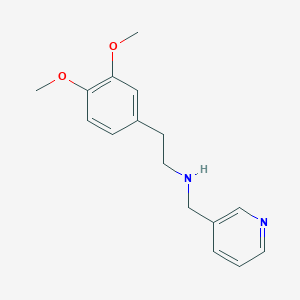

1-Phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 . It is a solid substance .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Various methods have been developed for the synthesis of indole derivatives, including cyclization cascade reactions and the use of sulfonamide-based indole analogs .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been shown to exhibit strong antimicrobial actions . The chemical reactions involving this compound are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.26 .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

1-Phenyl-1H-indole-2-carboxylic acid is a versatile compound in the synthesis of various derivatives. The creation of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents is notable. For instance, the Ullmann reaction was utilized to transform 1H-indoles into 1-phenyl-1H-indoles, leading to derivatives with diverse properties (Unangst, Connor, & Stabler, 1987).

Applications in Drug Discovery

This compound derivatives have shown potential in drug discovery. For instance, derivatives have been explored as selective antagonists for the glycine site of the N-methyl-d-aspartate (NMDA) receptor, which could have implications in neurological disorders (Baron et al., 2005).

Chemical Reactions and Modifications

The compound also serves as a key intermediate in various chemical reactions. The research has detailed methods for synthesizing novel derivatives, like 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters, demonstrating the compound's versatility in chemical synthesis (Unangst et al., 1987).

Biological and Pharmacological Activity

This compound derivatives have been investigated for their biological and pharmacological activities. These derivatives exhibited significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).

Novel Compounds Synthesis

The compound is instrumental in synthesizing novel compounds with potential microbial activity. Fischer indole synthesis, leading to microbial active indole substituted oxadiazoles, demonstrates its role in creating bioactive compounds (Suryawanshi et al., 2023).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives are used in separation and quantification methods, such as in high-performance liquid chromatography (HPLC) for identifying and measuring related compounds (Vali et al., 2012).

Safety and Hazards

Direcciones Futuras

The synthesis of indole derivatives, including 1-Phenyl-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . The development of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are potential future directions .

Mecanismo De Acción

Target of Action

The primary target of 1-Phenyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a critical role in the replication of the HIV-1 virus, as it inserts a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

This compound interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer step of the integration process . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the integrase . This interaction prevents the integrase from inserting the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The action of this compound affects the HIV-1 viral replication pathway. By inhibiting the strand transfer step of the integration process, the compound prevents the insertion of the viral DNA into the host genome . This disruption of the viral replication pathway results in the inhibition of the proliferation of the HIV-1 virus.

Result of Action

The result of the action of this compound is the inhibition of the replication of the HIV-1 virus. By preventing the insertion of the viral DNA into the host genome, the compound effectively inhibits the proliferation of the virus .

Propiedades

IUPAC Name |

1-phenylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIWHPGXRRKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349418 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58386-33-7 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies are employed to introduce diverse substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid scaffold?

A1: The research highlights two primary synthetic approaches:

- Dieckmann Cyclization: This method facilitates the formation of 3-hydroxy-1H-indole-2-carboxylic acid esters, which can be further derivatized. [, ]

- Ullmann Reaction: This copper-catalyzed reaction enables the introduction of a phenyl group at the 1-position of various substituted indoles, including those with 3-amino and 3-thio substituents. [, ]

Q2: How does the introduction of a phenyl group at the 1-position influence the reactivity of the indole ring?

A2: While the papers primarily focus on synthesis, the inclusion of a phenyl group at the 1-position can impact the electronic properties of the indole ring. This modification could influence the reactivity of the ring system in subsequent reactions, potentially affecting the ease of introducing further substituents at other positions. Further research is needed to fully elucidate these electronic and reactivity effects.

Q3: What is the significance of exploring different substituents at the 3-position of the this compound core?

A: The diversity of substituents introduced at the 3-position, including alkyl, alkoxy, amino, and sulfur-containing groups, suggests an interest in Structure-Activity Relationship (SAR) studies. [, , , ] By systematically varying these substituents, researchers aim to understand their impact on the biological activity, potency, and selectivity of the resulting this compound derivatives. This approach is crucial in medicinal chemistry for optimizing lead compounds towards desired pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)